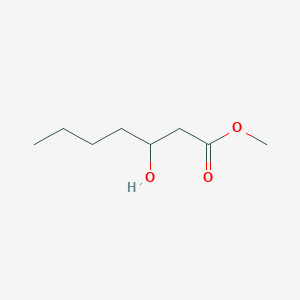
2-(2,4,6-Trimethoxyphenyl)ethan-1-amine
説明
“2-(2,4,6-Trimethoxyphenyl)ethan-1-amine” is a chemical compound with the molecular formula C11H17NO3 . It is also known as 2C-TMA-6 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an ethan-1-amine group attached to a phenyl ring, which is further substituted with three methoxy groups at the 2, 4, and 6 positions .科学的研究の応用
Analytical Techniques and Synthesis
2-(2,4,6-Trimethoxyphenyl)ethan-1-amine, as a compound, has been utilized in various research contexts, particularly in the field of analytical chemistry and synthesis. One study confirmed the identity of a related substance, 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B), through various analytical techniques like nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry. This study highlights the potential of trimethoxyphenyl compounds in analytical chemistry for identification and confirmation purposes (Power et al., 2015).
Chemical Reactions and Mechanisms
The compound has also been referenced in the context of various chemical reactions and mechanisms. For instance, the addition of N−H and O−H bonds of amines and alcohols to electron-deficient olefins catalyzed by monomeric copper(I) systems, where trimethoxyphenyl compounds like this compound may play a role in these catalytic processes (Munro-Leighton et al., 2007).
Synthesis of Organic Molecules
In another study, trimethoxyphenyl (TMP) iodonium(III) acetate was used as an efficient arylation reagent for N,O-protected hydroxylamines, highlighting the role of trimethoxyphenyl derivatives in the synthesis of various organic molecules, including aniline derivatives (Kikushima et al., 2022).
Material Science and Engineering
In material science, the compound has been studied for its role in the inhibition performances of certain derivatives against corrosion of iron, indicating its potential application in material protection and engineering (Kaya et al., 2016).
特性
IUPAC Name |
2-(2,4,6-trimethoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-13-8-6-10(14-2)9(4-5-12)11(7-8)15-3/h6-7H,4-5,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUNKAXAEZSOFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CCN)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-hydroxy-2,3,6-trimethoxy-5H-benzo[7]annulen-5-one](/img/structure/B3187551.png)





